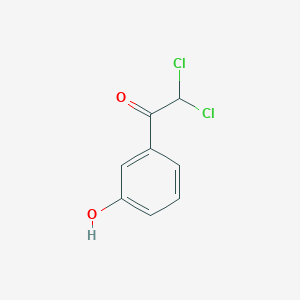
8-Methoxy-1,2-dihydronaphthalene
Overview
Description
8-Methoxy-1,2-dihydronaphthalene is an organic compound belonging to the class of naphthalene derivatives. It is characterized by a naphthalene ring structure with a methoxy group (-OCH₃) attached to the eighth carbon atom and a dihydro modification, indicating the addition of two hydrogen atoms to the naphthalene ring.
Synthetic Routes and Reaction Conditions:
Reduction of 8-Methoxynaphthalene: The compound can be synthesized by the catalytic hydrogenation of 8-methoxynaphthalene using a palladium or platinum catalyst under high pressure and temperature.
Hydrogenation of 8-Methoxy-1-naphthol: Another method involves the hydrogenation of 8-methoxy-1-naphthol using similar catalysts and conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow hydrogenation reactors, which allow for efficient and scalable production. The choice of catalyst and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and hydroquinones.
Reduction: The compound can be further reduced to produce more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.
Major Products Formed:
Oxidation: 8-Methoxy-1,2-dihydro-1,4-naphthalenedione (quinone derivative)
Reduction: 8-Methoxytetralin (more saturated derivative)
Substitution: 8-Nitro-1,2-dihydronaphthalene (nitration product)
Mechanism of Action
Target of Action
8-Methoxy-1,2-dihydronaphthalene, a derivative of dihydronaphthalene, has been found to have several biological targets. Dihydronaphthalene derivatives are known to be used as fluorescent ligands for the estrogen receptor . They also exhibit activity as Hepatitis C NS5B polymerase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.
Mode of Action
Based on its structural similarity to other dihydronaphthalene derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, potentially inhibiting their activity.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, by acting as a fluorescent ligand for the estrogen receptor, it could influence the estrogen signaling pathway . Similarly, by inhibiting the Hepatitis C NS5B polymerase, it could affect the viral replication pathway .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an inhibitor of the Hepatitis C NS5B polymerase, it could potentially reduce viral replication, leading to a decrease in viral load .
Scientific Research Applications
8-Methoxy-1,2-dihydronaphthalene has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
1-Methoxynaphthalene
2-Methoxynaphthalene
1,2-Dihydronaphthalene
1,2,3,4-Tetrahydronaphthalene
Properties
IUPAC Name |
8-methoxy-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2,4-6,8H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYWMYUBBQDNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489101 | |
| Record name | 8-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60573-59-3 | |
| Record name | 1,2-Dihydro-8-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60573-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxy-1,2-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70489101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


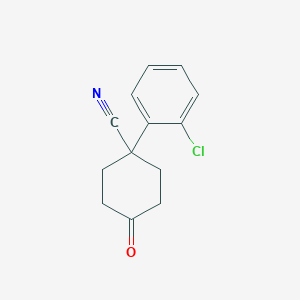
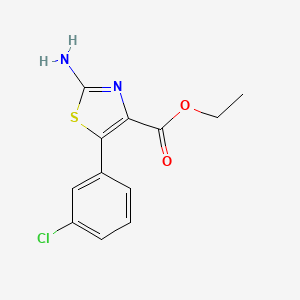
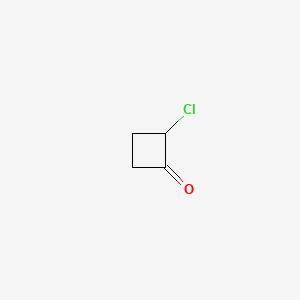
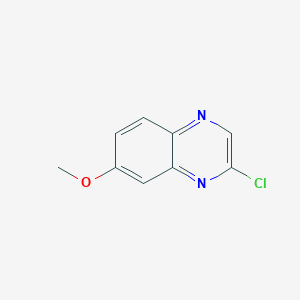

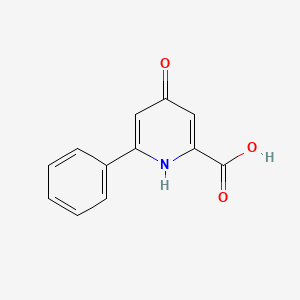
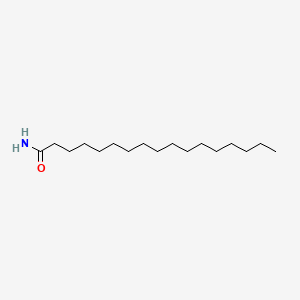
![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)
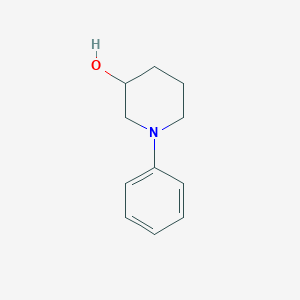
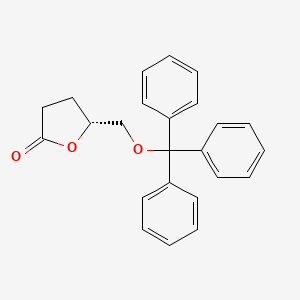
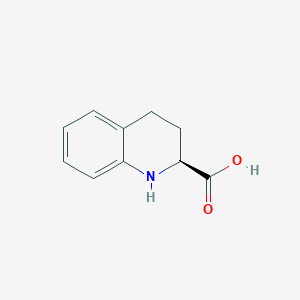

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
